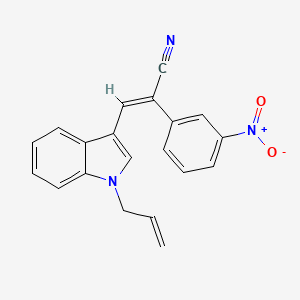
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a thiourea derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to be related to its antioxidant properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to scavenge free radicals and protect against oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. It has also been shown to reduce inflammation and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is the potential use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea and its potential applications in various disease states.
In conclusion, N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxybenzylamine. The reaction takes place in anhydrous ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-4-9-16(13(2)10-12)19-17(21)18-11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBMIKCPAYNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)




![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)